molecular formula C8H4N2OS B063986 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile CAS No. 175205-67-1

5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile

Cat. No. B063986
CAS RN: 175205-67-1
M. Wt: 176.2 g/mol
InChI Key: XMYYVSGCLWZFNA-UHFFFAOYSA-N
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Description

5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. In

Mechanism of Action

The mechanism of action of 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile is not well understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile can have a range of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile in lab experiments is its excellent charge transport properties. This makes it a useful tool for studying the behavior of organic electronic devices. However, one limitation of this compound is its relatively high cost, which may limit its use in some research applications.

Future Directions

There are many potential future directions for research on 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile. One area of interest is in the development of new organic electronic devices that utilize this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other potential future directions for research include exploring the use of this compound in catalysis and as a building block for other organic compounds.
Conclusion:
In conclusion, 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile is a promising compound that has potential applications in a range of scientific research fields. Its excellent charge transport properties make it a useful tool for studying organic electronic devices, while its anti-inflammatory and antioxidant properties may make it useful in the treatment of various diseases. Further research is needed to fully understand the potential of this compound and to explore new directions for its use in scientific research.

Synthesis Methods

The synthesis of 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with 3-amino-1,2-oxazole in the presence of a base to form the final product, 5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile.

Scientific Research Applications

5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been found to have excellent charge transport properties, which makes it a potential candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.

properties

CAS RN

175205-67-1

Product Name

5-(1,2-Oxazol-3-yl)thiophene-2-carbonitrile

Molecular Formula

C8H4N2OS

Molecular Weight

176.2 g/mol

IUPAC Name

5-(1,2-oxazol-3-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-5-6-1-2-8(12-6)7-3-4-11-10-7/h1-4H

InChI Key

XMYYVSGCLWZFNA-UHFFFAOYSA-N

SMILES

C1=CON=C1C2=CC=C(S2)C#N

Canonical SMILES

C1=CON=C1C2=CC=C(S2)C#N

Origin of Product

United States

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